molecular formula C18H15FO5 B361381 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one CAS No. 330202-39-6

3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one

Cat. No.: B361381
CAS No.: 330202-39-6
M. Wt: 330.3g/mol
InChI Key: YUPJYRAAAIWVRA-UHFFFAOYSA-N
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Description

3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenyl group and a dimethoxyisobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the fluorophenyl intermediate:

    Coupling with isobenzofuran: The fluorophenyl intermediate is then coupled with an isobenzofuran derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

    Oxidation and methoxylation: The final steps involve oxidation to introduce the oxo group and methoxylation to add the methoxy groups at the desired positions on the isobenzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The isobenzofuran moiety may also play a role in binding to biological macromolecules, affecting their function and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one: Similar structure but with variations in the substitution pattern.

    3-(2-(4-chlorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one: Chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

The presence of the fluorophenyl group in 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential in various applications.

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO5/c1-22-14-8-7-12-15(24-18(21)16(12)17(14)23-2)9-13(20)10-3-5-11(19)6-4-10/h3-8,15H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPJYRAAAIWVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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